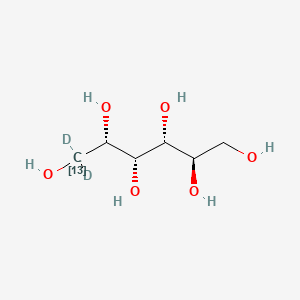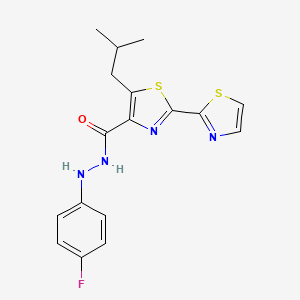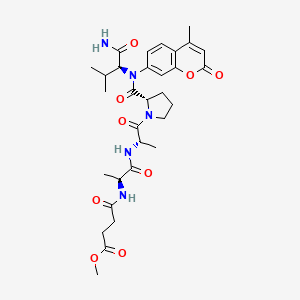
MeOSuc-AAPV-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin, commonly known as MeOSuc-AAPV-AMC, is a fluorogenic substrate used primarily for the detection and quantification of elastase activity. Elastase is an enzyme that breaks down elastin, a protein that provides elasticity to tissues. This compound is particularly useful in biochemical assays due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling of Amino Acids: The protected amino acids are sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the desired peptide sequence.
Coupling with Methoxysuccinyl and 7-amido-4-methylcoumarin: The peptide is then coupled with methoxysuccinyl and 7-amido-4-methylcoumarin to form the final product.
Industrial Production Methods
Industrial production of Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch synthesis using automated peptide synthesizers.
Purification: Purification of the product using techniques such as high-performance liquid chromatography (HPLC).
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin primarily undergoes enzymatic hydrolysis reactions. The compound is specifically cleaved by elastase enzymes, resulting in the release of the fluorescent 7-amido-4-methylcoumarin moiety.
Common Reagents and Conditions
Reagents: Elastase enzymes (human leukocyte elastase, porcine pancreatic elastase).
Conditions: The enzymatic reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin is 7-amido-4-methylcoumarin, which exhibits fluorescence.
Wissenschaftliche Forschungsanwendungen
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in assays to measure elastase activity.
Cell Biology: Employed in studies to investigate the role of elastase in various cellular processes.
Medicine: Utilized in diagnostic assays to detect elastase activity in clinical samples, aiding in the diagnosis of diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Pharmacology: Used in drug discovery to screen for elastase inhibitors, which have potential therapeutic applications.
Wirkmechanismus
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin exerts its effects through enzymatic cleavage by elastase. The elastase enzyme recognizes and binds to the peptide sequence (alanyl-alanyl-prolyl-valyl) and cleaves the bond between valine and the 7-amido-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy. The molecular targets involved are the elastase enzymes, and the pathway includes the hydrolysis of the peptide bond.
Vergleich Mit ähnlichen Verbindungen
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin is unique due to its specific peptide sequence and fluorogenic properties. Similar compounds include:
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-p-nitroanilide: Another elastase substrate that releases p-nitroaniline upon cleavage.
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-chloromethylketone: An elastase inhibitor that covalently binds to the active site of elastase.
Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-trifluoromethylcoumarin: A fluorogenic substrate similar to Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin but with a different fluorophore.
These similar compounds highlight the versatility of the methoxysuccinyl-alanyl-alanyl-prolyl-valyl sequence in developing various substrates and inhibitors for elastase research.
Eigenschaften
Molekularformel |
C31H41N5O9 |
|---|---|
Molekulargewicht |
627.7 g/mol |
IUPAC-Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C31H41N5O9/c1-16(2)27(28(32)40)36(20-9-10-21-17(3)14-26(39)45-23(21)15-20)31(43)22-8-7-13-35(22)30(42)19(5)34-29(41)18(4)33-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H2,32,40)(H,33,37)(H,34,41)/t18-,19-,22-,27-/m0/s1 |
InChI-Schlüssel |
AOPLOBUZHYHBLA-NFHWZJRKSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](C(C)C)C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(C(C)C)C(=O)N)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
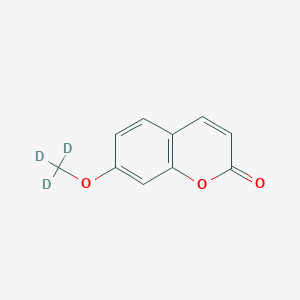
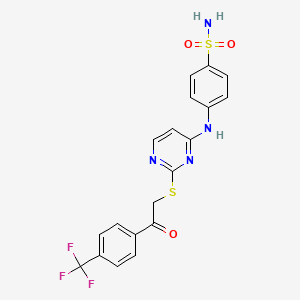
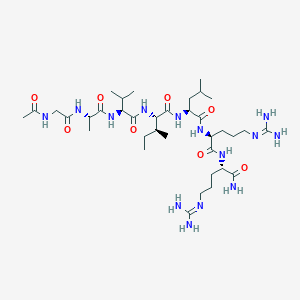

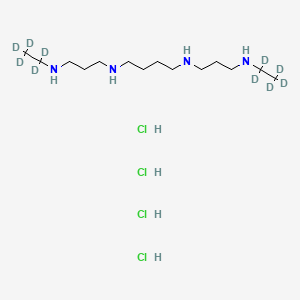
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)


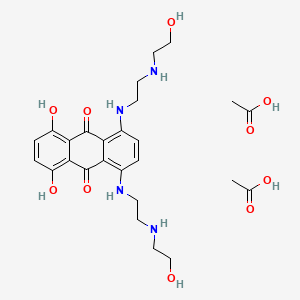
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
